IGF-1R vs. InsR Selectivity Ratio: Differentiating NVP-ADW742 from Dual IGF-1R/InsR Inhibitors OSI-906 and BMS-754807
NVP-ADW742 demonstrates a critical selectivity advantage over dual IGF-1R/InsR inhibitors. While compounds like OSI-906 (Linsitinib) and BMS-754807 exhibit near-equipotent inhibition of both kinases, NVP-ADW742 exhibits a 6- to 16-fold greater potency for IGF-1R (IC50 = 0.17 μM) relative to InsR (IC50 = 2.8 μM) . This differential translates to distinct biological consequences: in Ewing sarcoma resistance models, NVP-ADW742 and OSI-906 induced distinct, non-overlapping mechanisms of acquired resistance (MOR), with OSI-906-specific upregulation of IRS1, PI3K, STAT3, and p38 MAPK pathways not observed with NVP-ADW742 treatment [1]. This functional divergence underscores that NVP-ADW742 and dual inhibitors are not functionally interchangeable experimental tools.
| Evidence Dimension | IGF-1R vs. InsR Selectivity Ratio |
|---|---|
| Target Compound Data | IGF-1R IC50: 0.17 μM; InsR IC50: 2.8 μM (Selectivity ratio: 16.5-fold) |
| Comparator Or Baseline | OSI-906 (Linsitinib): IGF-1R IC50 = 35 nM, InsR IC50 = 75 nM (Selectivity ratio: 2.1-fold); BMS-754807: IGF-1R IC50 = 1.8 nM, InsR IC50 = 1.7 nM (Selectivity ratio: 1.0-fold) |
| Quantified Difference | NVP-ADW742 exhibits 7.9-fold greater IGF-1R/InsR selectivity than OSI-906 and 16.5-fold greater than BMS-754807. |
| Conditions | Cell-free kinase inhibition assay; cellular autophosphorylation assays for IGF-1R and InsR. |
Why This Matters
Procurement of NVP-ADW742 is essential when experimental design requires IGF-1R inhibition without confounding InsR-mediated metabolic feedback or distinct resistance pathway activation that occurs with dual inhibitors.
- [1] Lamhamedi-Cherradi SE, et al. IGF-1R and mTOR Blockade: Novel Resistance Mechanisms and Synergistic Drug Combinations for Ewing Sarcoma. J Natl Cancer Inst. 2016 Aug 30;108(12):djw182. View Source
